molecular formula C8H16FNO B13990219 3-(4-Fluoropiperidin-1-yl)propan-1-ol

3-(4-Fluoropiperidin-1-yl)propan-1-ol

Cat. No.: B13990219
M. Wt: 161.22 g/mol
InChI Key: KSILFQLVPJSCEF-UHFFFAOYSA-N
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Description

3-(4-Fluoropiperidin-1-yl)propan-1-ol is an organic compound that features a piperidine ring substituted with a fluorine atom at the 4-position and a propanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoropiperidin-1-yl)propan-1-ol typically involves the reaction of 4-fluoropiperidine with propylene oxide under basic conditions. The reaction proceeds through nucleophilic attack of the piperidine nitrogen on the epoxide ring, followed by ring opening to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoropiperidin-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-(4-Fluoropiperidin-1-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of fluorinated piperidine derivatives on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluoropiperidin-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the piperidine ring can interact with hydrophobic pockets in the target molecule. The propanol group can form hydrogen bonds, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloropiperidin-1-yl)propan-1-ol
  • 3-(4-Bromopiperidin-1-yl)propan-1-ol
  • 3-(4-Methylpiperidin-1-yl)propan-1-ol

Uniqueness

3-(4-Fluoropiperidin-1-yl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target molecules compared to its non-fluorinated analogs.

Properties

Molecular Formula

C8H16FNO

Molecular Weight

161.22 g/mol

IUPAC Name

3-(4-fluoropiperidin-1-yl)propan-1-ol

InChI

InChI=1S/C8H16FNO/c9-8-2-5-10(6-3-8)4-1-7-11/h8,11H,1-7H2

InChI Key

KSILFQLVPJSCEF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1F)CCCO

Origin of Product

United States

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